molecular formula C27H23F3N2O2 B4988777 3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4988777
M. Wt: 464.5 g/mol
InChI Key: ZPCJZMPUNXESFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzodiazepinone class, characterized by a seven-membered diazepine ring fused to two benzene rings. This scaffold is notable for its pharmacological versatility, including applications in anticancer, antimicrobial, and central nervous system (CNS) therapies . The 4-methoxyphenyl and 3-(trifluoromethyl)phenyl substituents at positions 3 and 11, respectively, confer distinct electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2O2/c1-34-20-11-9-16(10-12-20)18-14-23-25(24(33)15-18)26(32-22-8-3-2-7-21(22)31-23)17-5-4-6-19(13-17)27(28,29)30/h2-13,18,26,31-32H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJZMPUNXESFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)C(F)(F)F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with the CAS number 296246-62-3 , is a member of the dibenzo diazepine class. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-malarial properties. This article will explore its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C27H23F3N2O2
  • Molecular Weight : 464.48 g/mol
  • Chemical Structure : The compound features a complex structure with methoxy and trifluoromethyl substituents that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit significant anticancer properties. For instance, research has shown that certain dibenzo diazepines can inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

A study published in 2023 examined the antiproliferative effects of bioactive compounds on prostate cancer cell lines. The results demonstrated that compounds with similar structural motifs inhibited cancer cell growth effectively. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong activity against cancer cells .

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. In vitro studies have tested its efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria.

Research Findings

In a study assessing multi-stage malaria transmission blocking activity, related compounds showed promising results:

Compound NameIC50 (µM)Activity Stage
MMV0006420.07Asexual Blood
MMV0006620.13Asexual Blood
MMV0064293.43Gametocyte

These findings suggest that derivatives of dibenzo diazepines could serve as effective antimalarial agents .

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways in both cancer cells and malaria parasites. The trifluoromethyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary data indicate that similar compounds may exhibit cytotoxic effects at higher concentrations. Safety assessments should include:

  • Acute Toxicity : Evaluating the effects of high doses in animal models.
  • Chronic Toxicity : Long-term exposure studies to assess potential carcinogenic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The 3-(trifluoromethyl)phenyl group in the target compound contrasts with analogs bearing substituents at the para position. For example:

  • 3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one () shares the same substituents but with the trifluoromethyl group at the 4-position.
  • 11-(4-Chlorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one () replaces trifluoromethyl with chlorine , reducing electron-withdrawing effects but enhancing hydrophobicity .
Table 1: Substituent Effects on Key Properties
Compound Substituent (Position 11) Molecular Weight LogP* Biological Activity
Target Compound 3-(CF₃)Ph 464.487 3.8 Under investigation
4-(CF₃)Ph Isomer () 4-(CF₃)Ph 464.487 3.7 Anticancer (preclinical)
11-(4-Cl-Ph) Derivative () 4-Cl-Ph 401.888 4.2 Antimicrobial
FC2 () 1H-Indol-3-yl 427.44 2.9 Pro-apoptotic (IC₅₀: 10 μM)

*LogP values estimated via computational modeling.

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas methoxy-substituted analogs (e.g., 4c in ) melt at ~198°C .
  • Solubility: The 3-(trifluoromethyl)phenyl group reduces aqueous solubility compared to 4-(dimethylamino)phenyl derivatives (e.g., 4g in ), which benefit from amine-driven hydrophilicity .

Q & A

Basic: What are the common synthetic routes for this dibenzo[1,4]diazepin-1-one derivative?

Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:

Cyclocondensation : Reacting substituted benzophenones with diamines under acidic conditions to form the diazepine core.

Functionalization : Introducing methoxy and trifluoromethylphenyl groups via Ullmann coupling or nucleophilic aromatic substitution.

Purification : Column chromatography and recrystallization (e.g., using ethyl acetate/petroleum ether) to isolate the final product .
Key Challenges : Side reactions due to steric hindrance from the trifluoromethyl group require precise temperature control (60–80°C) and catalytic optimization .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • 1H/13C-NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.75 ppm, diazepine ring protons at δ 3.11–5.20 ppm) .
    • FT-IR : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, unit cell parameters: a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) .
    Data Table :
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
V (ų)1986
Z4
R Factor0.043

Advanced: How can researchers optimize multi-step synthesis to improve yield and purity?

Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates, especially after cyclocondensation and functionalization steps .
  • Solvent Optimization : Replace glacial acetic acid with DMF in coupling steps to reduce side products (yield increases from 65% to 82%) .
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Ullmann coupling improves trifluoromethylphenyl incorporation efficiency (turnover number > 50) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., CNS activity vs. lack of receptor binding)?

Answer:

  • Receptor Profiling : Conduct competitive binding assays (e.g., GABA_A receptor subtypes) to identify off-target interactions .
  • Metabolite Analysis : Use LC-MS to detect active metabolites that may explain discrepancies between in vitro and in vivo CNS effects .
  • Structural Dynamics : Molecular docking simulations (e.g., AutoDock Vina) can model conformational changes in the diazepine ring that affect binding .

Advanced: What experimental design considerations are critical for in vivo neuropharmacological studies?

Answer:

  • Dose Escalation : Start with 0.1–10 mg/kg (oral) to assess blood-brain barrier penetration via LC-MS plasma/brain ratio analysis .
  • Control Groups : Include positive controls (e.g., diazepam) and vehicle controls to isolate compound-specific effects .
  • Behavioral Assays : Combine elevated plus maze (anxiolytic) and forced swim tests (antidepressant) with EEG monitoring for multi-modal validation .

Advanced: How to address crystallization challenges for X-ray diffraction studies?

Answer:

  • Solvent Screening : Use vapor diffusion with acetonitrile/water (7:3) to obtain monoclinic crystals .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent lattice distortion during data collection .
  • Data Collection : Optimize θ range (2.5–25.0°) and exposure time (10 s/frame) to enhance resolution (<1.0 Å) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound?

Answer:

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP and IC50 values to predict activity .
  • Systems Pharmacology : Integrate omics data (e.g., transcriptomics) to map multi-target interactions in CNS pathways .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for trifluoromethylphenyl-modified analogs .

Advanced: How to design environmental impact studies for this compound?

Answer:

  • Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water/sediment systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition assays .
  • Analytical Methods : Employ SPE-HRMS (Solid Phase Extraction-High Resolution MS) to detect ppb-level residues in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.